![molecular formula C6H3ClF3NO B1425578 2-Chloro-5-(trifluoromethyl)pyridin-3-ol CAS No. 1196153-98-6](/img/structure/B1425578.png)
2-Chloro-5-(trifluoromethyl)pyridin-3-ol
Overview
Description
“2-Chloro-5-(trifluoromethyl)pyridin-3-ol” is a chemical compound that belongs to the class of organic compounds known as halogenated pyridines . It is a fluorinated building block and can be employed as a model substrate to investigate regioexhaustive functionalization .
Synthesis Analysis
This compound can be synthesized by the fluorination of 2-chloro-5-trichloromethylpyridine . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular formula of “this compound” is C6H3ClF3NO . The InChI code for this compound is 1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
“this compound” is a white to yellowish crystalline low melting solid . It has a density of 1.417 g/mL at 25 °C (lit.) . The boiling point of this compound is 305.9±37.0 C at 760 mmHg .Scientific Research Applications
Synthesis and Application
- 2-Chloro-5-(trifluoromethyl)pyridin-3-ol is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, biochemicals, and especially herbicides (Li Zheng-xiong, 2004).
Halogen Shuffling in Pyridines
- This compound can be transformed through reactions involving lithium diisopropylamide and iodine, serving as a starting material for further chemical manipulations (F. Mongin et al., 1998).
Synthesis of Derivatives
- This compound plays a crucial role in synthesizing various pyridine derivatives, especially in the context of pesticides (Lu Xin-xin, 2006).
Functionalization Processes
- The compound is involved in functionalization processes, particularly in forming specific carboxylic acids, demonstrating its versatility in organic synthesis (F. Cottet & M. Schlosser, 2004).
Synthesis Reaction Principles
- Analysis of synthesis reaction principles of this compound reveals insights into the feasibility of side-chain chlorination and the relationship between chlorinating and fluorinating in synthesis reactions (Liu Guang-shen, 2014).
Interaction with Iodine
- The interaction of this compound with molecular iodine has been studied, particularly in the formation of complexes, highlighting its potential applications in pharmaceutical development (M. S. Chernov'yants et al., 2011).
Role in Herbicide Synthesis
- It serves as a key intermediate in the synthesis of certain herbicides, exemplifying its importance in agricultural chemistry (Zuo Hang-dong, 2010).
Solubility Studies
- Studies on the solubility of this compound in different solvent mixtures provide valuable insights into its physical properties and potential applications in various solvents (A. Jouyban et al., 2017).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, wash immediately with plenty of water .
Future Directions
Trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridin-3-ol”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, we will gain a better understanding of the pathways this compound affects and the downstream effects of these interactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a clearer picture of the effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCDGTROGJFCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716691 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1196153-98-6 | |
Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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